
Tert-butyl 5-bromopyrimidine-2-carboxylate
Overview
Description
Tert-butyl 5-bromopyrimidine-2-carboxylate: is an organic compound with the molecular formula C9H11BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromopyrimidine-2-carboxylate typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromopyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 5-bromopyrimidine-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Biaryl compounds or other complex organic structures.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Properties
Recent studies have highlighted the potential of derivatives of tert-butyl 5-bromopyrimidine-2-carboxylate as antiviral agents. A notable case involved the synthesis of compounds that demonstrated significant antiviral activity against the tobacco mosaic virus (TMV). For instance, one derivative exhibited an inactivation inhibitory effect of 55% at a concentration of 500 µg/mL, outperforming traditional antiviral agents like ribavirin .
Table 1: Antiviral Activity of Compounds Derived from this compound
Compound | Concentration (µg/mL) | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |
---|---|---|---|---|
5a | 500 | 55 ± 1 | 52 ± 1 | 57 ± 1 |
5b | 500 | 25 ± 1 | / | / |
5c | 500 | 51 ± 2 | 54 ± 4 | 47 ± 2 |
Ribavirin | 500 | 39 ± 1 | 38 ± 2 | 40 ± 1 |
This study indicates that compounds derived from this compound could serve as promising candidates for developing new antiviral medications, particularly in the context of plant viruses.
1.2 Antifungal Activity
In addition to its antiviral properties, derivatives of this compound have shown broad-spectrum antifungal activity. In a comparative study against commercial fungicides, certain derivatives displayed higher efficacy against phytopathogenic fungi such as Rhizoctonia cerealis and Alternaria solani at concentrations as low as 50 µg/mL .
Agricultural Applications
2.1 Development of Green Pesticides
With increasing concerns regarding environmental sustainability and the ban on several harmful pesticides, there is a growing interest in developing green alternatives. This compound derivatives have been investigated for their potential use as eco-friendly pesticides. The compounds demonstrated effective fungicidal properties, which could lead to their application in crop protection strategies .
Table 2: Efficacy of Tert-butyl Derivatives Against Phytopathogenic Fungi
Compound | Fungal Species | Inhibition Rate (%) |
---|---|---|
Compound A | Rhizoctonia cerealis | >60% |
Compound B | Alternaria solani | >60% |
Compound C | Physalospora piricola | >60% |
These findings suggest that tert-butyl derivatives can be integrated into sustainable agricultural practices, providing effective solutions without the adverse effects associated with conventional pesticides.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromopyrimidine-2-carboxylate depends on its use. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
- Tert-butyl 5-bromo-2-pyridinecarboxylate
- Tert-butyl 5-bromopentanoate
- Tert-butyl 5-bromo-3-methoxypyridin-2-ylmethylcarbamate
Uniqueness: Tert-butyl 5-bromopyrimidine-2-carboxylate is unique due to its pyrimidine core, which imparts specific electronic properties and reactivity. Compared to similar compounds with pyridine or pentanoate cores, it offers distinct advantages in certain synthetic applications, particularly in the synthesis of nucleic acid analogs and pharmaceuticals.
Biological Activity
Tert-butyl 5-bromopyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, which influences its reactivity and biological properties. The compound can be synthesized through various organic reactions, typically involving bromination and carboxylation of pyrimidine derivatives.
Biological Activity
1. Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical carcinoma) | 5.0 |
A549 (Lung adenocarcinoma) | 4.8 |
MCF-7 (Breast adenocarcinoma) | 3.6 |
A2780 (Ovarian cancer) | 6.1 |
These values indicate that the compound has a promising potential as an anticancer agent, particularly due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values are as follows:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Candida albicans | 0.75 |
These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in signal transduction pathways critical for cancer cell survival and proliferation.
- Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating their activity and influencing cellular responses.
The presence of the bromine atom enhances the compound's ability to form hydrogen bonds and participate in halogen bonding, which are crucial for its interactions with biological targets .
Case Studies
In a recent study published in the International Journal of Pharmaceutical Sciences, researchers synthesized a series of bromopyrimidine derivatives, including this compound, and evaluated their anticancer efficacy against various cell lines using the MTT assay. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
Another investigation focused on the antimicrobial properties of this compound revealed promising results against clinical isolates, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 5-bromopyrimidine-2-carboxylate, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrimidine derivatives. A common approach includes nucleophilic substitution at the pyrimidine ring, followed by tert-butyl esterification. For example, bromination of pyrimidine precursors using (N-bromosuccinimide) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) can introduce the bromine atom. Subsequent carboxylation with tert-butyl chloroformate under basic conditions (e.g., ) yields the target compound.
- Key Optimization Parameters :
- Reaction temperature (60–80°C for bromination).
- Solvent selection (e.g., DMF for solubility of intermediates).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Example Data Table :
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Bromination | , 70°C | 65–75 | 90–95% |
Esterification | , RT | 80–85 | ≥98% |
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm for , ~80–85 ppm for ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., , expected [M+H] = 273.0).
- Infrared Spectroscopy (FT-IR) : Peaks at ~1700 cm (C=O stretch of ester), ~1250 cm (C-O of tert-butyl group).
- X-ray Crystallography (if crystalline): SHELX software for structural refinement .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : The compound is sensitive to hydrolysis under acidic/basic conditions due to the ester group. Avoid prolonged exposure to moisture or high temperatures (>40°C).
- Storage : Store at –20°C in a desiccator under inert gas (argon/nitrogen). Use amber vials to prevent photodegradation.
- Incompatible Materials : Strong oxidizing agents, amines, or nucleophiles (risk of ester cleavage or substitution at the bromine site) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity patterns for this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for reactions like Suzuki-Miyaura coupling. For example:
- Optimize geometry of the bromopyrimidine and boronic acid reactants.
- Calculate activation energy () for oxidative addition (bromine-Pd bond formation).
- Predict regioselectivity using Fukui indices or molecular electrostatic potentials (MEPs).
- Case Study : Analogous studies on ethyl 2-bromopyrimidine-5-carboxylate show that electron-withdrawing groups (e.g., ester) enhance oxidative addition rates .
Q. How do conflicting NMR and MS data arise during characterization, and how should they be resolved?
- Methodological Answer :
- Common Causes :
- Residual solvents (e.g., DMSO in -NMR) masking peaks.
- Isotopic splitting in MS due to bromine (, 1:1 ratio).
- Resolution Strategies :
- NMR : Use deuterated solvents (e.g., CDCl) and DEPT-135 to distinguish CH, CH, and CH groups.
- MS : Compare experimental isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis).
- Cross-Validation : Combine with elemental analysis or X-ray data .
Q. What experimental design considerations are critical for optimizing palladium-catalyzed reactions with this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for Buchwald-Hartwig amination.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Base Optimization : CsCO or KPO for deprotonation without side reactions.
- Example Data Table :
Catalyst | Solvent | Base | Yield (%) |
---|---|---|---|
Pd(PPh) | DMF | CsCO | 72 |
PdCl(dppf) | THF | KPO | 68 |
- Reference : Mechanistic parallels with Suzuki couplings in pyrimidine systems .
Properties
IUPAC Name |
tert-butyl 5-bromopyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPWDPFASRNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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